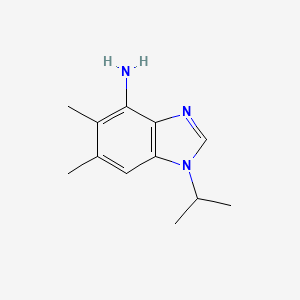

1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

Description

1-Isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features:

- Isopropyl group at the 1-position, contributing steric bulk and lipophilicity.

- Primary amine at the 4-position, a functional group critical for hydrogen bonding and pharmacological activity.

Benzimidazoles are widely studied in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1-propan-2-ylbenzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-7(2)15-6-14-12-10(15)5-8(3)9(4)11(12)13/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDJDEZOUUPUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing in ethanol or other solvents with catalysts such as acetic acid or hydrochloric acid . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response . By blocking the activity of mPGES-1, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine and related compounds:

Key Observations:

Physicochemical Properties

- Melting Point and Stability : Methyl and isopropyl groups likely increase melting points compared to smaller substituents (e.g., ethyl or bromine), though experimental data are needed.

- Crystallography : Programs like SHELXL () are standard for small-molecule crystallography, which could resolve the target compound’s conformation and packing interactions .

Biological Activity

1-Isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is part of a larger class of benzimidazole derivatives, which are known for their broad-spectrum pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.

- Molecular Formula : C₁₂H₁₇N₃

- Molecular Weight : 203.28 g/mol

- IUPAC Name : 5,6-dimethyl-1-propan-2-ylbenzimidazol-4-amine

- CAS Number : 338423-02-2

The synthesis of this compound typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common methods include refluxing in solvents like ethanol with catalysts such as acetic acid .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that derivatives similar to this compound possess activity comparable to established antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 . The compound's structure allows it to interfere with tubulin polymerization, a critical process for cancer cell division.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been documented. By inhibiting mPGES-1 and other inflammatory mediators, it demonstrates potential as a therapeutic agent in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole core can enhance biological activity. For instance:

- Substituent Variations : Adding electron-withdrawing groups can increase potency against specific targets.

- Positioning of Methyl Groups : The placement of methyl groups on the benzene ring significantly affects the compound's efficacy against cancer cells.

Q & A

Q. What process control strategies optimize large-scale synthesis while maintaining quality?

- Methodological Answer : Implement real-time process analytical technology (PAT) for in-line monitoring (e.g., Raman spectroscopy). Feedback loops adjust reactor parameters (e.g., flow rate, temperature) to maintain critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.